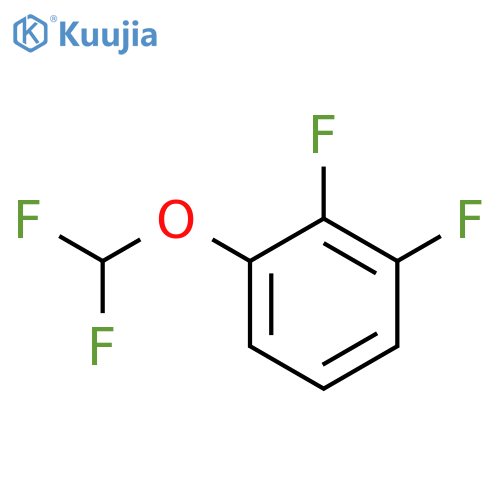

Cas no 1404194-70-2 (1-(difluoromethoxy)-2,3-difluorobenzene)

1404194-70-2 structure

商品名:1-(difluoromethoxy)-2,3-difluorobenzene

1-(difluoromethoxy)-2,3-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(difluoromethoxy)-2,3-difluorobenzene

- AKOS016016179

- STL557068

- SCHEMBL23588427

- MFCD22580881

- 1-(Difluoromethoxy)-2,3-difluoro-benzene

- F18976

- 1404194-70-2

- CS-0445924

- BBL103258

- MS-20585

- MBVJUCPCSFMODD-UHFFFAOYSA-N

-

- インチ: InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H

- InChIKey: MBVJUCPCSFMODD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 180.01982740Da

- どういたいしつりょう: 180.01982740Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-(difluoromethoxy)-2,3-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB575468-5g |

1-(Difluoromethoxy)-2,3-difluorobenzene; . |

1404194-70-2 | 5g |

€1119.10 | 2024-04-19 | ||

| Ambeed | A990305-1g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | 95% | 1g |

$474.0 | 2024-04-24 | |

| A2B Chem LLC | AV15865-10g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | 95% | 10g |

$1433.00 | 2024-04-20 | |

| abcr | AB575468-10g |

1-(Difluoromethoxy)-2,3-difluorobenzene; . |

1404194-70-2 | 10g |

€1876.30 | 2024-04-19 | ||

| Key Organics Ltd | MS-20585-1g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | >95% | 1g |

£215.00 | 2025-02-08 | |

| A2B Chem LLC | AV15865-1g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | 95% | 1g |

$339.00 | 2024-04-20 | |

| Apollo Scientific | PC520766-10g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | 95% | 10g |

£1584.00 | 2023-09-02 | |

| abcr | AB575468-1g |

1-(Difluoromethoxy)-2,3-difluorobenzene; . |

1404194-70-2 | 1g |

€352.70 | 2024-04-19 | ||

| A2B Chem LLC | AV15865-5g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | 95% | 5g |

$889.00 | 2024-04-20 | |

| Key Organics Ltd | MS-20585-5g |

1-(Difluoromethoxy)-2,3-difluorobenzene |

1404194-70-2 | >95% | 5g |

£754.00 | 2025-02-08 |

1-(difluoromethoxy)-2,3-difluorobenzene 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1404194-70-2 (1-(difluoromethoxy)-2,3-difluorobenzene) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1404194-70-2)1-(difluoromethoxy)-2,3-difluorobenzene

清らかである:99%

はかる:1g

価格 ($):427.0